3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride
Description
Bicyclic Ring System Analysis: Chromene-Cyclohexan Fusion
The compound features a unique bicyclic framework formed by the ortho-fusion of a 3,4-dihydrochromene ring (C10H10O) and a cyclohexane ring (C6H11) at a shared spiro carbon atom. X-ray crystallographic data from analogous spirochromene systems reveals characteristic bond lengths:
The dihydrochromene moiety adopts a half-chair conformation, while the cyclohexane ring exhibits a chair configuration stabilized by equatorial positioning of substituents (Table 1).
Table 1: Key Structural Parameters of the Bicyclic System
| Parameter | Chromene Ring | Cyclohexane Ring | |
|---|---|---|---|
| Average C-C bond length | 1.412 Å | 1.534 Å | |
| Ring puckering amplitude | 0.447 Å (Q~T~) | 0.517 Å (Q~T~) | |
| Dihedral angle (C-O-C-C) | 128.1° | 167.2° |
Spatial Configuration of the Spiro Carbon Center
The spiro carbon (C1) displays tetrahedral geometry with bond angles of 109.5° ± 2.3°, consistent with sp³ hybridization. Key torsional constraints include:
Density functional theory (DFT) calculations on related spiro systems predict a 3.2 kcal/mol energy barrier for spiro carbon inversion, favoring the observed R/S configuration in crystalline states .
Conformational Dynamics in Solution vs. Solid State
Solid-state (X-ray) : The cyclohexane ring adopts a rigid chair conformation with axial positioning of the amine group, stabilized by N-H⋯Cl hydrogen bonds (2.89 Å) .
Solution (NMR) :
- ¹H NMR (400 MHz, D2O): δ 4.81 ppm (m, 1H, CH-4 chromene), 3.50–3.87 ppm (t, cyclohexane CH2)
- ¹³C NMR: δ 63.4 ppm (spiro carbon), 187.0 ppm (C=O, absent in title compound but observed in analogues)
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13;/h2-3,6-7,12H,1,4-5,8-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBYSDJCHYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-15-9 | |
| Record name | Spiro[2H-1-benzopyran-2,1′-cyclohexan]-4-amine, 3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various research findings.
- Molecular Formula : C14H19N·HCl
- Molecular Weight : 254 g/mol
- LogP : 2.95 (indicating moderate lipophilicity) .
Anti-inflammatory Activity
Research indicates that compounds similar to 3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-amine exhibit significant anti-inflammatory properties. A study highlighted that derivatives of chromene structures showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The most active compound in this context demonstrated an anti-inflammatory ratio of 19.8 .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Notably:
- Compounds with similar structures displayed Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 µM against Staphylococcus aureus and Escherichia coli.
- Certain derivatives were found to be more potent than standard antibiotics like ciprofloxacin .
| Bacteria | MIC (µM) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 12.4 | Ciprofloxacin |
| Escherichia coli | 16.5 | Ciprofloxacin |
| Klebsiella pneumoniae | 16.1 | Ciprofloxacin |
Anticancer Activity
In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, related compounds have shown effective growth inhibition in breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values indicating significant cytotoxicity .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of inflammatory cytokines , which can reduce inflammation and associated pain.
- Disruption of bacterial cell wall synthesis , leading to bacterial death.
- Induction of apoptosis in cancer cells , particularly through pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A comparative study involving the administration of chromene derivatives in animal models demonstrated a marked reduction in inflammatory markers compared to untreated controls. -
Case Study on Anticancer Effects :
In vitro experiments using T-47D breast cancer cells revealed that treatment with related compounds led to significant cell cycle arrest and apoptosis induction, suggesting a promising therapeutic avenue for breast cancer treatment.
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride is being explored for its potential therapeutic effects. The compound's structural features suggest possible interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. Research into the specific mechanisms of action of this compound could reveal its efficacy as an anticancer agent.
- Neuroprotective Effects : Some derivatives of chromene compounds have shown promise in neuroprotection. Investigating the neuroprotective properties of 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine could lead to new treatments for neurodegenerative diseases.
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its unique spiro structure. It can be utilized in:
- Synthesis of Novel Compounds : Its reactivity can facilitate the creation of more complex molecules that may possess desirable pharmacological properties.
- Development of Functional Materials : The compound's properties may also lend themselves to applications in materials science, particularly in the development of polymers or other functional materials.
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size and Strain :
- Cyclobutane (4-membered) and cyclopropane (3-membered) analogs introduce significant ring strain, increasing reactivity but reducing stability compared to the target’s cyclohexane .
- Piperidine-containing analogs (e.g., 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine HCl) exhibit basicity due to the nitrogen atom, altering solubility and target interactions .
Naphthalene-containing analogs (e.g., 1375474-45-5) increase aromaticity, affecting π-π stacking interactions in drug-receptor binding .
Synthetic Accessibility :
- The target compound and its cyclobutane analog are synthesized via spirocyclization using catalysts like Fe₃O₄@g-C₃N₄@thiamine, as demonstrated for related chromene derivatives .
Preparation Methods
Cyclization of Chromene Derivatives
A common approach involves cyclizing chromene precursors with cyclohexanone derivatives under acidic or basic conditions. For example, reacting 2-(cyclohexylidene)ethylphenol with ammonia in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$) facilitates spiroannulation. The mechanism likely proceeds via electrophilic aromatic substitution, forming the chromene ring while establishing the spiro junction with the cyclohexane.
Representative Reaction Conditions:
Alternative Annulation Strategies
Modern methods employ transition-metal catalysis for higher efficiency. Palladium-catalyzed C–N coupling between bromochromene derivatives and cyclohexylamine has been explored, though yields remain moderate (50–55%). Photocatalytic [2+2] cycloadditions are also under investigation but require further optimization for scalability.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness, yield, and purity. Continuous flow reactors are favored over batch processes for their superior heat and mass transfer, reducing side reactions.
Continuous Flow Cyclization
A patented protocol describes a two-stage continuous process:
- Stage 1: Mixing 2-hydroxyphenylcyclohexanone with aqueous ammonia in a microreactor at 80°C.
- Stage 2: Introducing $$ \text{H}2\text{SO}4 $$ to catalyze cyclization at 120°C, achieving 85% conversion.
Advantages:
Purification Techniques
Crude free base is purified via:
- Flash Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7).
- Crystallization: Dissolving in hot ethanol and cooling to −20°C, yielding 98% pure product.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance stability and solubility.
Acid-Base Reaction
Dissolving the free base in anhydrous diethyl ether and bubbling hydrogen chloride gas precipitates the hydrochloride salt.
Optimized Conditions:
Crystallization and Drying
The precipitate is filtered, washed with cold ether, and dried under vacuum (40°C, 24 hours). Analytical data confirm salt formation:
Quality Control and Analytical Characterization
Rigorous quality checks ensure compliance with pharmaceutical standards.
Spectroscopic Analysis
Q & A
Q. What synthetic routes are recommended for synthesizing 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride, and how can reaction conditions be optimized?
Answer: A validated method involves catalytic hydrogenation using palladium on carbon (Pd/C, 4 mol%) with ammonium formate as a hydrogen donor in methanol under reflux for 2 hours in an inert N₂ atmosphere . Optimization strategies include:
- Catalyst loading : Adjust Pd/C ratios (e.g., 10–20 wt%) to balance reaction speed and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Temperature control : Reflux at 65–70°C minimizes thermal degradation while ensuring complete reduction of nitro or imine precursors.
- Workup : Post-reaction filtration through Celite and solvent evaporation under reduced pressure yield crude product, which can be purified via recrystallization (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
Answer:
- HPLC-UV : Quantify purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) (gradient elution) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms spirocyclic structure via characteristic shifts:
- Mass spectrometry : ESI-MS (positive mode) verifies molecular weight (e.g., [M+H]⁺ at m/z 225.72 for C₁₂H₁₆ClNO) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
- Hygroscopicity : Store in desiccators with silica gel; monitor mass changes under 40–80% relative humidity.
- Light sensitivity : Accelerated degradation studies under UV/visible light (e.g., 500 lux for 48 hours) with HPLC tracking .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core influence pharmacological activity, and how can conflicting structure-activity relationship (SAR) data be resolved?
Answer:
- Stereochemical impact : Substitution at the spiro junction (e.g., cyclohexane vs. cyclobutane) alters receptor binding. For example, cyclohexane derivatives show higher σ₁ receptor affinity (Ki < 50 nM) compared to smaller rings due to enhanced hydrophobic interactions .
- Resolving SAR contradictions :
- Orthogonal assays : Compare radioligand displacement (e.g., [³H]DTG for σ receptors) with functional assays (e.g., intracellular Ca²⁺ flux).
- Molecular docking : Use Schrödinger Glide to model interactions with receptor binding pockets (e.g., TMEM97 σ₂ receptor) .
Q. What advanced strategies mitigate challenges in interpreting mass spectrometry data for degradation products?
Answer:
- Tandem MS (MS/MS) : Apply collision-induced dissociation (CID) to differentiate parent compound ([M+H]⁺ m/z 225.72) from degradation products (e.g., dehydrohalogenation product at m/z 189.2) .
- Isotopic labeling : Synthesize deuterated analogs to track degradation pathways (e.g., HCl loss via ²H NMR).
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, then correlate MS/MS fragmentation patterns with NMR shifts .
Q. How can researchers design experiments to resolve contradictions in reported enzyme inhibition data (e.g., acetylcholinesterase vs. stearoyl-CoA desaturase-1)?
Answer:
- Enzyme source standardization : Use recombinant human enzymes (e.g., Sigma-Aldrich AChE) to minimize species-specific variability.
- Kinetic assays : Perform Lineweaver-Burk analysis to distinguish competitive (e.g., AChE Ki ~10 μM) vs. non-competitive inhibition (e.g., SCD1 IC₅₀ ~5 μM) .
- Cellular context : Validate in neuronal (SH-SY5Y) vs. hepatic (HepG2) cell lines to assess tissue-specific effects .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate logP (∼2.5), blood-brain barrier permeability (BBB+), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ ∼15 μM).
- Molecular dynamics (MD) : Simulate binding persistence to target receptors (e.g., 100 ns simulations in GROMACS) .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
Answer:
- Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4, 1 mM EDTA) and ligand concentrations (e.g., 1–100 nM radioligand).
- Control for batch variability : Source the compound from validated suppliers (e.g., Enamine Ltd, >95% purity) and confirm lot-specific activity .
Q. What experimental controls are essential when studying the compound’s effects on ion channels?
Answer:
- Voltage-clamp electrophysiology : Include negative controls (vehicle-only) and positive controls (e.g., 10 μM verapamil for Caᵥ channels).
- Off-target screening : Test against unrelated receptors (e.g., 5-HT₃, NMDA) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
